BRD6688 is a selective HDAC2 inhibitor. It acts by enhancing the learning and memory processes.
BRD6688
CAS No.:
Cat. No.: VC0521985
Molecular Formula: C16H18N4O
Molecular Weight: 282.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H18N4O |
---|---|
Molecular Weight | 282.34 g/mol |
IUPAC Name | N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) |
Standard InChI Key | YZXBMJVMSBSGMM-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |
Canonical SMILES | C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
BRD6688 is characterized by the following chemical and physical properties:
Property | Description |
---|---|
Chemical Name | N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide |
Molecular Formula | C₁₆H₁₈N₄O |
Molecular Weight | 282.3 |
CAS Number | 1404562-17-9 |
Physical Appearance | Crystalline solid |
Purity | ≥98.00% |
Table 1: Chemical and physical properties of BRD6688
The compound's solubility profile is also well-documented, showing solubility of ≤2 mg/ml in ethanol and higher solubility (30 mg/ml) in both DMSO and dimethyl formamide . For optimal storage stability, BRD6688 should be kept at -20°C .
The structure of BRD6688 includes key functional groups that contribute to its selective binding profile. The compound contains a pyrrolidine carboxamide group connected to an aminophenyl moiety with a pyridinyl substituent. This specific arrangement enables the molecule to interact effectively with the catalytic domain of HDAC2 while providing kinetic differentiation from HDAC1 .
Mechanism of Action
BRD6688 functions primarily as a histone deacetylase inhibitor with remarkable selectivity for HDAC2. The compound's inhibitory activity against various HDAC isoforms has been characterized through in vitro assays, revealing IC₅₀ values of 21 nM, 100 nM, and 11.48 μM for HDAC1, HDAC2, and HDAC3, respectively . These values demonstrate significantly greater potency against HDAC1 and HDAC2 compared to HDAC3, with over 100-fold selectivity.
What makes BRD6688 particularly interesting is its kinetic binding profile. Despite showing potent inhibition of both HDAC1 and HDAC2 in equilibrium-based assays, BRD6688 exhibits distinct binding kinetics for these two highly homologous isoforms. Specifically, BRD6688 demonstrates slow-on/slow-off kinetics for HDAC2, contrasting with faster kinetics for HDAC1 . This phenomenon, known as kinetic selectivity or biased residence time, results in more prolonged inhibition of HDAC2 compared to HDAC1 despite similar potency in standard IC₅₀ measurements .
When used in experimental settings, BRD6688 is typically incubated with HDAC enzymes at saturated concentration (>10-fold IC₅₀) for 1 hour to achieve full inhibition prior to initiating enzymatic reactions . This protocol takes advantage of the compound's kinetic properties to maximize selective HDAC2 inhibition.
In Vitro Studies
In vitro studies with BRD6688 have provided valuable insights into its molecular effects and potential biological activities:
HDAC Inhibition Profiling
Detailed enzyme inhibition studies have confirmed BRD6688's selectivity profile. When tested against purified HDAC enzymes, BRD6688 demonstrated nanomolar potency against both HDAC1 and HDAC2, with substantially reduced activity against HDAC3 . This selective inhibition pattern distinguishes BRD6688 from pan-HDAC inhibitors and offers potential advantages for targeting specific HDAC-dependent pathways.
Epigenetic Effects in Neuronal Cultures
When applied to primary mouse neuronal cultures, BRD6688 induced increases in histone acetylation, particularly at H4K12 and H3K9 residues . These specific acetylation marks are associated with transcriptionally active chromatin and have been implicated in memory formation and cognitive function. The selective modulation of these epigenetic marks suggests BRD6688 may influence gene expression patterns relevant to neuronal function and cognition.
Kinetic Binding Studies
Progression curve analyses at various inhibitor concentrations and substrate conversion dilution experiments monitored continuously for 4 hours revealed BRD6688's distinct binding kinetics . These studies demonstrated that despite similar equilibrium potency against HDAC1 and HDAC2, BRD6688 exhibits significantly longer residence time on HDAC2, providing a mechanistic basis for its functional selectivity .
In Vivo Studies
BRD6688 has demonstrated promising pharmacological properties and efficacy in animal models:
Pharmacokinetic Properties
In mouse pharmacokinetic studies, BRD6688 exhibited favorable brain penetration, achieving significant concentrations in the central nervous system . This brain permeability is critical for compounds targeting neurological conditions and represents an important advantage for BRD6688 as a potential neurotherapeutic agent.
Effects in Neurodegeneration Models
One of the most compelling findings with BRD6688 comes from studies in the CK-p25 mouse model of neurodegeneration. In these studies, BRD6688 administration resulted in increased histone acetylation (specifically H4K12 and H3K9) in hippocampal CA1 neurons . The hippocampus plays crucial roles in learning and memory processes, and these epigenetic changes suggest BRD6688 effectively engages its target in brain regions relevant to cognitive function.
Behavioral Effects
Perhaps most significantly, BRD6688 demonstrated efficacy in rescuing cognitive deficits in the CK-p25 mouse model of neurodegeneration. When tested in a Pavlovian fear conditioning behavioral assay, which evaluates learning and memory function, daily BRD6688 treatment at 1 mg/kg restored the freezing response to normal levels compared to untreated animals . This behavioral improvement indicates that BRD6688's molecular and epigenetic effects translate to functional benefits in models of cognitive impairment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume